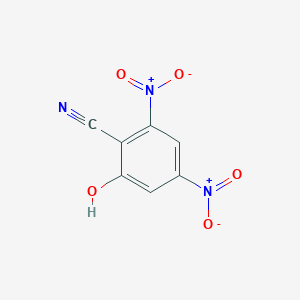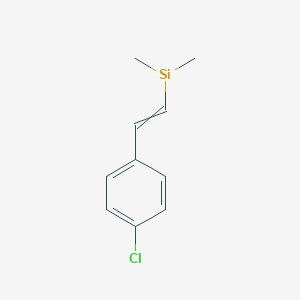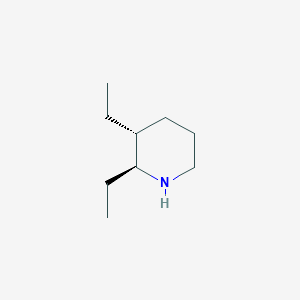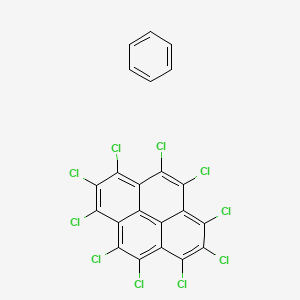
Benzene--decachloropyrene (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene–decachloropyrene (1/1) is a compound that combines the aromatic hydrocarbon benzene with decachloropyrene, a chlorinated derivative of pyrene Benzene is a well-known aromatic hydrocarbon with a simple ring structure, while decachloropyrene is a polycyclic aromatic hydrocarbon with ten chlorine atoms attached to its pyrene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene–decachloropyrene (1/1) typically involves the chlorination of pyrene followed by its reaction with benzene. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The resulting decachloropyrene is then reacted with benzene in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of Benzene–decachloropyrene (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorination equipment and reactors to ensure efficient and safe production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Benzene–decachloropyrene (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions are common, where chlorine atoms can be replaced by other functional groups using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of partially or fully dechlorinated pyrene derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学研究应用
Benzene–decachloropyrene (1/1) has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of chlorination on aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Benzene–decachloropyrene (1/1) involves its interaction with molecular targets through various pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity. The presence of chlorine atoms enhances its reactivity and ability to form stable complexes with target molecules. The exact pathways and molecular targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Benzene: A simple aromatic hydrocarbon with a single ring structure.
Pyrene: A polycyclic aromatic hydrocarbon with four fused benzene rings.
Chlorinated Pyrenes: Compounds with varying degrees of chlorination on the pyrene core.
Uniqueness
Benzene–decachloropyrene (1/1) is unique due to the combination of benzene and decachloropyrene, resulting in a compound with distinct chemical properties. The high degree of chlorination imparts unique reactivity and stability, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
66354-65-2 |
|---|---|
分子式 |
C22H6Cl10 |
分子量 |
624.8 g/mol |
IUPAC 名称 |
benzene;1,2,3,4,5,6,7,8,9,10-decachloropyrene |
InChI |
InChI=1S/C16Cl10.C6H6/c17-7-3-1-2-5(9(7)19)13(23)16(26)14(24)6(2)10(20)8(18)4(1)12(22)15(25)11(3)21;1-2-4-6-5-3-1/h;1-6H |
InChI 键 |
FNOSSXDWSGXOPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=CC=C1.C12=C3C4=C(C(=C1C(=C(C(=C2C(=C(C3=C(C(=C4Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


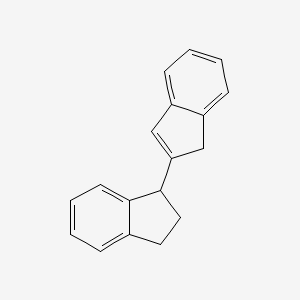
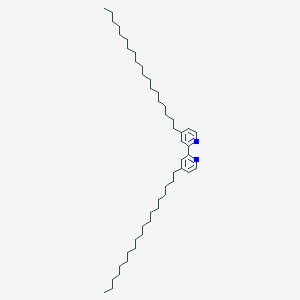
![2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14473419.png)
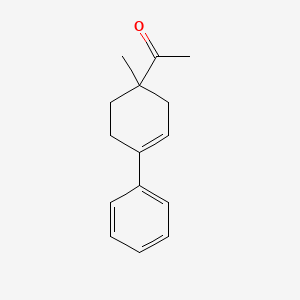
![3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine](/img/structure/B14473441.png)
![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)
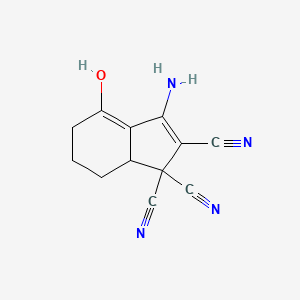
![2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14473454.png)
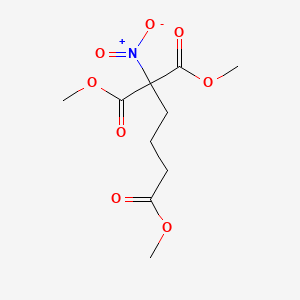
![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)
